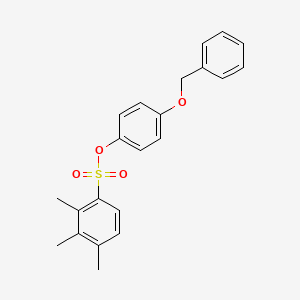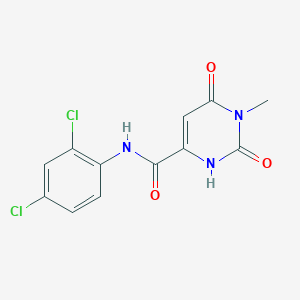![molecular formula C16H14N2O3 B2720491 N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide CAS No. 946224-76-6](/img/structure/B2720491.png)
N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide” is a complex organic molecule that contains an isoxazole ring and a benzofuran ring . Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Benzofuran is a heterocyclic compound as well, consisting of fused benzene and furan rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoxazole ring and the benzofuran ring in separate steps, followed by their connection via an amide linkage . The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and benzofuran rings, along with the amide linkage connecting them. The exact three-dimensional structure would depend on the specific arrangement of these groups and any additional substituents .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the isoxazole and benzofuran rings, as well as the amide linkage . The nitrogen and oxygen atoms in these rings could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its specific molecular structure .Scientific Research Applications
Anticancer Activity
Isoxazole derivatives have shown promise as potential anticancer agents. Researchers have explored the substitution of various groups on the isoxazole ring to modulate activity. The compound may exhibit cytotoxic effects against cancer cells, making it an interesting candidate for further investigation .
Dual Kinase Inhibition
A study reported that a derivative of this compound demonstrated dual kinase inhibitory activity against casein kinase 2 (CK2) and glycogen synthase kinase 3β (GSK3β). The presence of a carboxyl group at the meta position of the phenyl ring played a vital role in this dual inhibition .
Anticonvulsant Properties
Lipophilic diaromatic derivatives of ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol were synthesized and evaluated for anticonvulsant activity. These compounds acted as GABA uptake inhibitors, suggesting their potential use in managing seizures .
Other Biological Activities
The isoxazole nucleus has been associated with various other biological activities, including anti-inflammatory, antimicrobial, antiviral, and immunosuppressant effects. While specific studies on this compound are limited, its structural features warrant further exploration .
Conclusion
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Isoxazole derivatives have been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-15(14-9-10-5-1-4-8-13(10)20-14)17-16-11-6-2-3-7-12(11)18-21-16/h1,4-5,8-9H,2-3,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUDRFVUEWFTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)NC(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[(1S,2R)-2-(3,5-difluorophenoxy)cyclopentyl]acetamide](/img/structure/B2720409.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3,3-diphenylpropanamide](/img/structure/B2720411.png)
![7-oxo-6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B2720412.png)
![5-oxo-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide](/img/structure/B2720413.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2720415.png)
![1-({3-[4-(Benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(2-fluorophenyl)piperazine](/img/structure/B2720417.png)
![N-[(4-tert-butylphenyl)(cyano)methyl]oxane-4-carboxamide](/img/structure/B2720418.png)

![1-(3-Nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2720423.png)

![1-Ethyl-2-hydrazino-5,7-dimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2720426.png)

![benzo[c][1,2,5]thiadiazol-5-yl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2720430.png)